2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid
Overview
Description
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is a unique compound characterized by its bicyclo[1.1.1]pentane core. This structure imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for research in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid typically involves the use of bicyclo[1.1.1]pentane derivatives as starting materials. One common method includes the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with ammonia under specific conditions to introduce the amino group . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity for certain enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid: Shares a similar bicyclo[1.1.1]pentane core but differs in the position of the amino group.
3-{bicyclo[1.1.1]pentan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
2-Amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its rigid bicyclo[1.1.1]pentane core makes it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
2-amino-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-6(7(10)11)4-8-1-5(2-8)3-8/h5-6H,1-4,9H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENPWSBMRBJIBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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